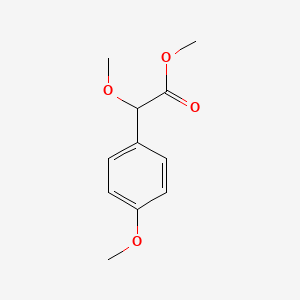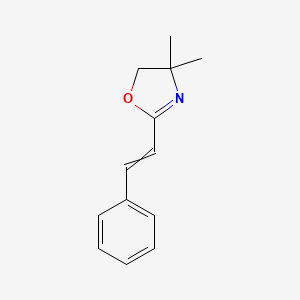
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 4-position and a styryl group at the 2-position, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring high stereospecificity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, Grignard reagents
Major Products:
Oxidation: Oxazoles
Reduction: Reduced oxazole derivatives
Substitution: Functionalized oxazole derivatives
Scientific Research Applications
4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
- 4,4-Dimethyl-2-(4-tridecen-1-yl)-4,5-dihydro-1,3-oxazole
- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Comparison: Compared to other oxazole derivatives, 4,4-Dimethyl-2-(2-phenylethenyl)-2-oxazoline is unique due to its styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-phenylethenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-15-12(14-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
IVCSIAZWAKWKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)


![1,4-Bis[(3-methyloxetane-3-yl)methoxy]butane](/img/structure/B8600804.png)
![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)
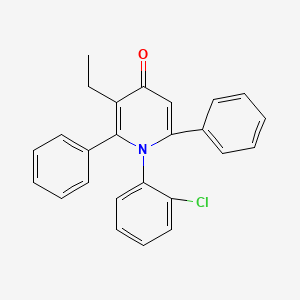

![2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde](/img/structure/B8600850.png)
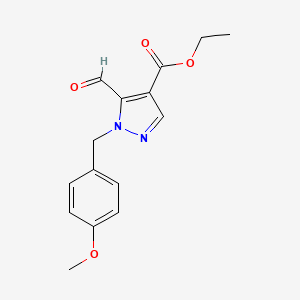
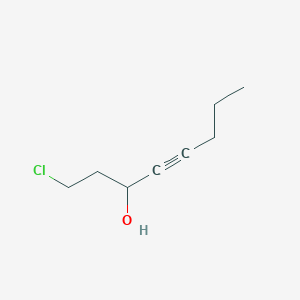
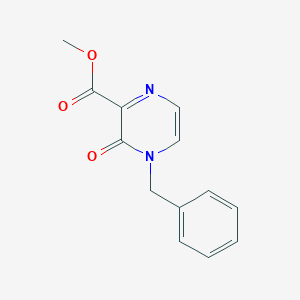
![2H-spiro[benzofuran-3,3-pyrrolidine]](/img/structure/B8600893.png)
